molecular formula C16H14ClN5O2 B2369919 6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide CAS No. 1436057-41-8

6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide

Cat. No.: B2369919
CAS No.: 1436057-41-8
M. Wt: 343.77
InChI Key: SREMXNHZGSNLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • In a study by Deady and Devine (2006), a compound structurally related to 6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide underwent a Hofmann rearrangement, leading to novel heterocyclic systems with potential utility in further chemical synthesis and pharmaceutical applications (Deady & Devine, 2006).

Application in Anticancer and Anti-inflammatory Agents

  • A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds using a similar chemical structure for potential use as anticancer and anti-inflammatory agents. These compounds showed significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antioxidant Activities

  • Flefel, El-Sofany, El-Shahat, Naqvi, and Assirey (2018) prepared novel pyridine derivatives, including those structurally related to this compound, and found them to have moderate to good antimicrobial and antioxidant activities (Flefel et al., 2018).

Synthesis and Biological Evaluation

  • Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, and Ben Jannet (2016) synthesized a series of compounds including 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones. These compounds were screened for their cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential in pharmaceutical applications (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system it interacts with. The available resources do not provide specific information on the mechanism of action of this compound .

Properties

IUPAC Name

6-chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-24-11-7-5-10(6-8-11)15-20-14(21-22-15)9-18-16(23)12-3-2-4-13(17)19-12/h2-8H,9H2,1H3,(H,18,23)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREMXNHZGSNLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=N2)CNC(=O)C3=NC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.